1,5-Naphthalenedisulfonic acid, 3-((4-amino-2-methylphenyl)azo)-
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Overview
Description
1,5-Naphthalenedisulfonic acid, 3-((4-amino-2-methylphenyl)azo)- is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4-amino-2-methylphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-methylphenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1,5-Naphthalenedisulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-((4-amino-2-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-((4-amino-2-methylphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and as a pH indicator in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to pH variations. This property makes it useful as a pH indicator. In biological systems, the compound can interact with cellular components, leading to changes in cell morphology and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: A precursor in the synthesis of the target compound.
2-Naphthylamine-4,8-disulfonic acid: Another azo dye with similar properties.
4-Amino-1-naphthalenesulfonic acid: Used in similar applications as a dye and pH indicator.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-((4-amino-2-methylphenyl)azo)- is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with various substances makes it particularly valuable in analytical and industrial applications.
Properties
CAS No. |
84-94-6 |
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Molecular Formula |
C17H15N3O6S2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C17H15N3O6S2/c1-10-7-11(18)5-6-15(10)20-19-12-8-14-13(17(9-12)28(24,25)26)3-2-4-16(14)27(21,22)23/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26) |
InChI Key |
XXZDPVOWJBCNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O |
Origin of Product |
United States |
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